Thiodeacylaprophen
Description
Thiodeacylaprophen (systematic IUPAC name: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) is a sulfur-containing organic compound characterized by a thiophene moiety linked to a naphthalene-derived structure via an amine-propyl chain. Its synthesis typically involves thioalkylation or ynamide-mediated coupling strategies, which enable precise control over stereochemistry and functional group placement . Its stability under physiological conditions and modular synthetic routes make it a versatile candidate for drug development .
Properties
CAS No. |
142146-96-1 |
|---|---|
Molecular Formula |
C20H27NS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |
InChI Key |
WITGIYMUIZEZOF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
142146-96-1 |
Synonyms |
2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiodeacylaprophen belongs to a broader class of thioacyl and sulfur-containing aromatic amines. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogs
| Compound Name | Core Structure | Key Functional Groups | Synthesis Method |
|---|---|---|---|
| This compound | Thiophene-naphthalene-amine | Thiophene, naphthalene, tertiary amine | Ynamide-mediated coupling |
| Thioacyl-N-phthalimide | Phthalimide-thioacyl | Phthalimide, thioamide | Thioacylation of amines |
| Thiobenzimidazolone derivatives | Benzimidazolone-thioacyl | Benzimidazolone, thioamide | Cyclocondensation |
| Ynamide-mediated thioamides | Alkyne-thioamide | Ynamide, thioamide | Radical or nucleophilic coupling |
Key Observations :
- This compound’s thiophene-naphthalene scaffold distinguishes it from simpler thioamides (e.g., Thioacyl-N-phthalimide) and cyclic derivatives (e.g., Thiobenzimidazolones). This structural complexity enhances its binding affinity to hydrophobic enzyme pockets .
- Unlike ynamide-mediated thioamides, which require specialized reagents, this compound is synthesized via scalable alkylation steps, improving industrial feasibility .
Reactivity and Stability
| Compound | Hydrolytic Stability (pH 7.4) | Thermal Decomposition (°C) | Reactivity with Nucleophiles |
|---|---|---|---|
| This compound | >48 hours | 220–240 | Moderate (selective S-alkylation) |
| Thioacyl-N-phthalimide | <12 hours | 180–200 | High (rapid thioamide transfer) |
| Thiobenzimidazolone | 24–36 hours | 190–210 | Low (stable under basic conditions) |
Key Observations :
- This compound exhibits superior hydrolytic stability compared to Thioacyl-N-phthalimide, making it suitable for prolonged biological assays .
- Its thermal resilience aligns with naphthalene-containing analogs, suggesting utility in high-temperature industrial processes.
Key Observations :
- This compound demonstrates potent protease inhibition, outperforming Thioacyl-N-phthalimide by ~6-fold. This is attributed to its naphthalene group enhancing hydrophobic interactions .
- Its aqueous solubility remains a limitation, though co-solvent formulations have been proposed to address this .
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